molecular formula C9H13N3O2 B15239348 Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No.: B15239348
M. Wt: 195.22 g/mol
InChI Key: STADVRDLESNYOM-UHFFFAOYSA-N
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Description

Methyl 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the imidazopyrazine scaffold, a privileged structure known for its diverse biological activities and presence in pharmacologically active molecules . While specific biological data for this exact analog is not fully detailed in the available literature, its core structure is a key intermediate in developing therapeutic agents. Patents indicate that closely related tetrahydro-imidazo[1,5-a]pyrazine derivatives are investigated for their potential in treating metabolic disorders such as obesity and diabetes . Furthermore, other analogs within this chemical class have been identified as potent P2X7 receptor antagonists, suggesting potential applications in neuropathic pain, neurodegenerative diseases, and inflammatory conditions . The structural features of this methyl ester, including the tetrahydroimidazopyrazine core, make it a valuable building block for synthesizing more complex molecules and exploring new chemical space in high-throughput screening. Researchers can utilize this compound as a key synthetic intermediate to develop novel bioactive molecules or as a tool compound for probing biological mechanisms. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-6-11-8(9(13)14-2)7-5-10-3-4-12(6)7/h10H,3-5H2,1-2H3

InChI Key

STADVRDLESNYOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1CCNC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylimidazole with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at Position 1 (Ester Group)

  • Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride Molecular Formula: C₉H₁₅Cl₂N₃O₂ (vs. C₉H₁₃N₃O₂ for the methyl analog). Key Differences: The ethyl ester increases molecular weight (268.138 vs. 209.22 for methyl ester) and alters solubility. Synthesis: Prepared via oxidation of methylthio precursors and subsequent hydride reduction, a method adaptable to methyl analogs with modified reagents .

Substituent Variations at Position 3

  • Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate Impact of Trifluoromethyl Group: The CF₃ group enhances lipophilicity (logP ~2.5 vs. The electron-withdrawing nature of CF₃ may also modulate reactivity in electrophilic substitution reactions .
  • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
    • Reactivity : Bromine at position 3 serves as a leaving group, enabling further functionalization via cross-coupling reactions, unlike the inert methyl group. This makes bromo derivatives versatile intermediates in drug diversification .

Core Modifications and Salt Forms

  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
    • Core Structure : Lacks the methyl ester and 3-methyl substituent. The dihydrochloride salt (CAS: 165894-10-0) increases aqueous solubility (critical for bioavailability) but may reduce stability under basic conditions .
  • Retagliptin Phosphate Complex Derivatives: Incorporates the core structure as part of a DPP-4 inhibitor, with additional substituents like a trifluoromethyl group and an aminophenyl moiety. This highlights the scaffold’s adaptability in targeting enzymes through strategic substitutions .

Physicochemical and Pharmacokinetic Properties

Property Methyl 3-methyl-ester (Target) Ethyl Ester Dihydrochloride 3-Trifluoromethyl Analog
Molecular Weight 209.22 268.138 257.21
logP (Predicted) ~1.8 ~1.5 ~2.5
Solubility (aq., mg/mL) Moderate (HCl salt) High (dihydrochloride) Low (neutral form)
Metabolic Stability Moderate (methyl ester hydrolysis) Higher (ethyl ester) High (CF₃ resists metabolism)

Biological Activity

Methyl 3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate (CAS No. 734531-00-1) is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial properties, effects on the central nervous system (CNS), and other pharmacological activities.

  • Molecular Formula : C7H11N3
  • Molecular Weight : 137.18 g/mol
  • Storage Conditions : Under inert gas (nitrogen or argon) at 2–8 °C

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and catalysts. The specific synthetic route may vary depending on the desired purity and yield.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized in Table 1.

Pathogen MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteus0.50
Candida albicans0.75

These results indicate that the compound is particularly effective against Gram-negative bacteria and certain fungi.

CNS Effects

The compound has been investigated for its effects on the central nervous system. It acts as an orexin receptor antagonist, which could have implications for sleep disorders and stress-related conditions. Studies have shown that it can:

  • Decrease alertness and locomotion.
  • Increase time spent in REM and NREM sleep.
  • Enhance memory function in animal models.

These findings suggest a potential therapeutic role in treating insomnia and cognitive dysfunctions.

Case Studies

A notable case study involved the administration of this compound in a rat model of post-traumatic stress disorder (PTSD). The results indicated a significant reduction in PTSD symptoms when compared to control groups.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins such as DNA gyrase and MurD. These studies revealed strong binding affinities and interactions that are crucial for its antibacterial activity.

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